3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide -

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide

Catalog Number: EVT-5334200
CAS Number:
Molecular Formula: C16H13ClF3NO3
Molecular Weight: 359.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide (MMV665807) is a benzamide derivative initially identified as a potential antimalarial compound. It was part of the open-access "malaria box" chemical library, a collection of compounds screened for various biological activities. [] Recent research has highlighted its potent anti-staphylococcal and anti-biofilm properties, particularly against Staphylococcus aureus, making it a promising lead compound for developing novel treatments for bacterial infections. []

Mechanism of Action

The precise mechanism of action for the anti-staphylococcal and anti-biofilm properties of MMV665807 is currently unknown. [] Further research is necessary to elucidate its specific interactions with bacterial targets and the pathways it affects.

Applications
  • Anti-staphylococcal activity: MMV665807 demonstrates bactericidal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). []
  • Anti-biofilm activity: MMV665807 exhibits potent activity against Staphylococcus aureus biofilms, even at low concentrations. It shows higher bactericidal activity against biofilms compared to conventional antibiotics, making it a promising candidate for treating biofilm-related infections. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: MMV665807 is a compound identified as having potent anti-staphylococcal and anti-biofilm properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits bactericidal activity and effectively eradicates established biofilms. [] While potent against S.aureus, MMV665807 also displays cytotoxicity against human keratinocytes and endothelial cells. []

4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (ML-1035)

  • Compound Description: ML-1035 is a 5-hydroxytryptamine (5HT3) receptor antagonist that exhibits reversible metabolism, interconverting with its sulfide metabolite in rats. [] Both ML-1035 and its sulfide metabolite are pharmacologically active. []

4-Amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides and 4-Amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides

  • Compound Description: This series of benzamide derivatives, particularly those with isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)propyl, or pyridylmethyl groups at the N-4 position, exhibited potent gastrokinetic activity. Notably, the compound 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2- morpholinyl]methyl]benzamide (57b) displayed comparable gastrokinetic activity to AS-4370, a known gastrokinetic agent, without significant dopamine D2 receptor antagonism. []
  • Compound Description: Compounds 3 and 4 are metabolites of mosapride, a gastroprokinetic agent. They were synthesized to confirm the structures of minor metabolites observed in metabolic studies of mosapride. These metabolites exhibited lower serotonin-4 receptor binding affinity compared to mosapride. []

Properties

Product Name

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide

IUPAC Name

3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide

Molecular Formula

C16H13ClF3NO3

Molecular Weight

359.73 g/mol

InChI

InChI=1S/C16H13ClF3NO3/c1-2-23-14-7-6-10(8-13(14)17)15(22)21-11-4-3-5-12(9-11)24-16(18,19)20/h3-9H,2H2,1H3,(H,21,22)

InChI Key

FUTWZFNIZWVWAX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.